CID 57375850
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Overview
Description
The compound with the identifier “CID 57375850” is a chemical entity listed in the PubChem database
Chemical Reactions Analysis
CID 57375850 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .
Scientific Research Applications
CID 57375850 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it may be used in studies related to cellular processes and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects and mechanisms of action. Additionally, this compound may have industrial applications, such as in the development of new materials or chemical products .
Mechanism of Action
The mechanism of action of CID 57375850 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
CID 57375850 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct reactivity or biological activity. Some similar compounds include those with related chemical structures or functional groups .
Properties
Molecular Formula |
C24H20F27Sn |
---|---|
Molecular Weight |
940.1 g/mol |
InChI |
InChI=1S/C24H20F27.Sn/c25-13(26,16(31,32)19(37,38)22(43,44)45)9-3-1-2-6-12(7-4-10-14(27,28)17(33,34)20(39,40)23(46,47)48)8-5-11-15(29,30)18(35,36)21(41,42)24(49,50)51;/h2,6H,1,3-5,7-11H2; |
InChI Key |
UVIBPTSYHOKXHJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CC(C=C(CCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)[Sn])CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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